

¹H NMR and ¹³C NMR spectrum of 2-Bromo-5-methylthiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-methylthiophene**

Cat. No.: **B1266114**

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of **2-Bromo-5-methylthiophene**

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of **2-Bromo-5-methylthiophene**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Molecular Structure and NMR Assignments

2-Bromo-5-methylthiophene (CAS No: 765-58-2) is a substituted heterocyclic compound with the molecular formula C₅H₅BrS.^[1] The thiophene ring contains three distinct carbon environments and two distinct aromatic proton environments, in addition to the methyl group. The numbering convention used for NMR assignments is shown in Figure 1.

The image you are
requesting does not exist
or is no longer available.

imgur.com

Figure 1. Structure and numbering of **2-Bromo-5-methylthiophene**.

The analysis of the NMR spectra is crucial for confirming the substitution pattern and purity of the compound. The electron-donating methyl group (-CH₃) and the electron-withdrawing, electronegative bromine atom (-Br) exert distinct effects on the chemical shifts of the adjacent protons and carbons in the thiophene ring.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra are available through subscription-based databases such as SpectraBase, the following tables summarize the predicted quantitative data for **2-Bromo-5-methylthiophene**.^{[1][2]} These predictions are derived from established substituent effects on the thiophene ring and analysis of similar compounds.

¹H NMR Data Summary

The ¹H NMR spectrum is expected to show three distinct signals: two doublets for the aromatic protons on the thiophene ring and a singlet for the methyl protons.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~6.85	Doublet (d)	~3.6	1H
H-4	~6.55	Doublet (d)	~3.6	1H
-CH ₃	~2.45	Singlet (s)	-	3H

Table 1. Predicted ¹H NMR spectral data for **2-Bromo-5-methylthiophene** in CDCl₃.

The coupling between H-3 and H-4 is a typical three-bond (³J) coupling for protons on a thiophene ring.

¹³C NMR Data Summary

The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four unique carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C-Br)	~111
C-3	~129
C-4	~125
C-5 (C-CH ₃)	~140
-CH ₃	~15

Table 2. Predicted ¹³C NMR spectral data for **2-Bromo-5-methylthiophene** in CDCl₃.

The carbon atom attached to the bromine (C-2) is significantly shielded, appearing upfield, while the carbon attached to the methyl group (C-5) is deshielded and appears downfield.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for **2-Bromo-5-methylthiophene**.

Sample Preparation

- Dissolution: Dissolve approximately 5-10 mg of purified **2-Bromo-5-methylthiophene** in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer: Transfer the final solution to a standard 5 mm NMR tube.

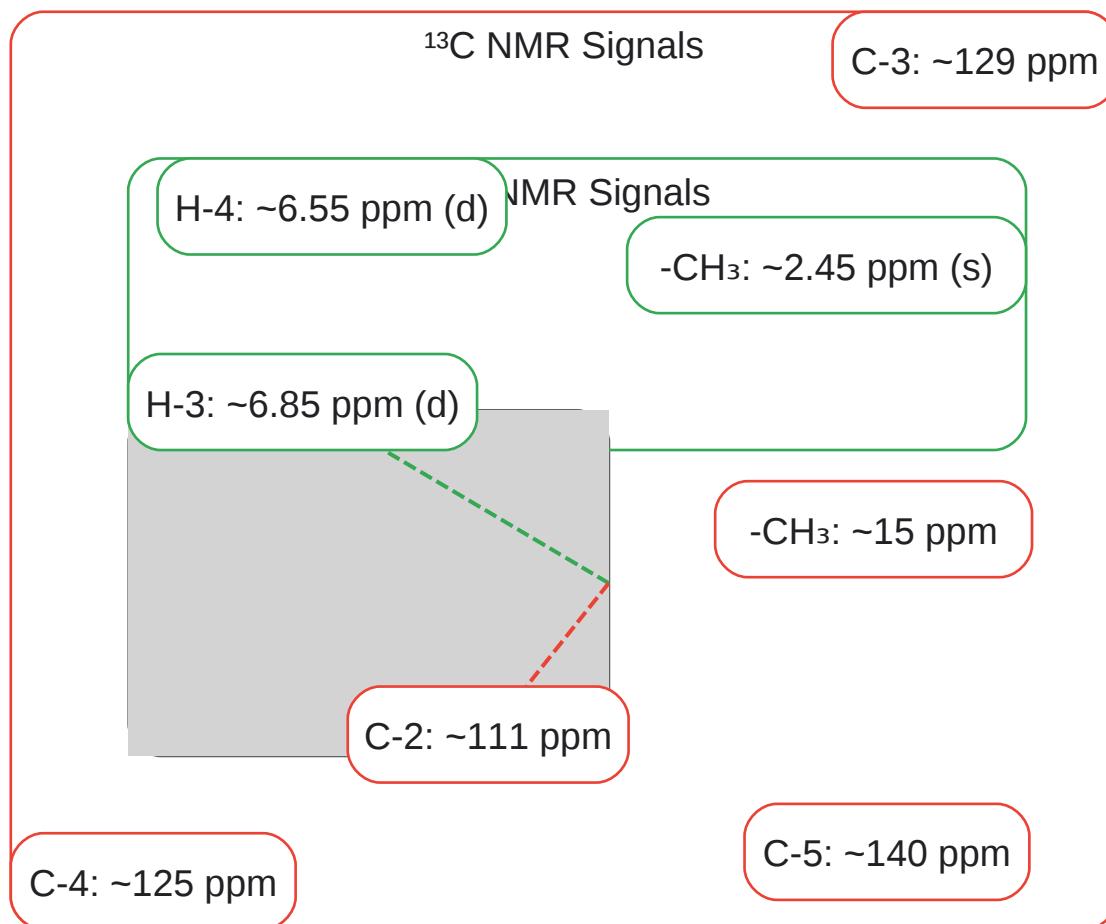
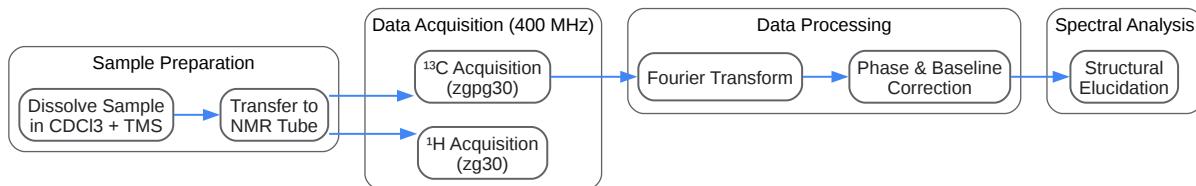
Instrument Parameters

- Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended for optimal signal dispersion.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C), during data acquisition.

¹H NMR Acquisition

- Pulse Program: Utilize a standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: Set the spectral width to approximately 15 ppm.
- Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds between scans.

¹³C NMR Acquisition



- Pulse Program: Employ a proton-decoupled pulse sequence (e.g., ' zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
- Spectral Width: Set the spectral width to approximately 220-240 ppm.
- Number of Scans: A larger number of scans (e.g., 1024-4096) is necessary due to the low natural abundance of the ¹³C isotope.
- Relaxation Delay: Use a relaxation delay (d1) of 2 seconds to ensure adequate relaxation of carbon nuclei.

Data Processing

- Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID) signals.
- Correction: Perform phase and baseline corrections on the resulting spectrum.
- Calibration: Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).
- Analysis: Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for structural assignment.

Visualization of NMR Data Correlation

The following diagrams illustrate the logical workflow for NMR analysis and the correlation between the molecular structure and its expected NMR signals.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectrum of 2-Bromo-5-methylthiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266114#1h-nmr-and-13c-nmr-spectrum-of-2-bromo-5-methylthiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

